5-({[3-(cyclohexylamino)propyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
Description
The compound 5-({[3-(cyclohexylamino)propyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione belongs to the pyrimidine-2,4,6-trione family, a class of heterocyclic compounds structurally analogous to barbiturates. The core structure consists of a pyrimidine ring with three ketone oxygen atoms at positions 2, 4, and 4. Key substituents include:
- 1,3-Dimethyl groups: These enhance steric stability and modulate electronic properties.
This compound’s structural uniqueness lies in its hybrid design, combining a rigid pyrimidine trione core with a flexible, nitrogen-rich side chain.
Properties
Molecular Formula |
C16H26N4O3 |
|---|---|
Molecular Weight |
322.40 g/mol |
IUPAC Name |
5-[3-(cyclohexylamino)propyliminomethyl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C16H26N4O3/c1-19-14(21)13(15(22)20(2)16(19)23)11-17-9-6-10-18-12-7-4-3-5-8-12/h11-12,18,21H,3-10H2,1-2H3 |
InChI Key |
OYQLDEOOMWFNNP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=NCCCNC2CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
- The reaction produces TAIC and water as follows:
Urea+Formaldehyde→TAIC+H₂O
TAIC: is typically synthesized via the reaction between and under alkaline conditions.
Chemical Reactions Analysis
- Common reagents include thiols , amines , and acids .
- Major products include crosslinked polymers with improved mechanical properties.
TAIC: undergoes various reactions, including:
Scientific Research Applications
Polymer Synthesis:
Dental Materials:
Mechanism of Action
TAIC: exerts its effects through crosslinking:
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimidine-2,4,6-trione derivatives exhibit diverse bioactivities depending on substituents at position 3. Below is a systematic comparison:
Table 1: Structural and Functional Comparison of Selected Pyrimidine-2,4,6-trione Derivatives
Key Observations:
Substituent Impact on Bioactivity: Aromatic substituents (e.g., benzylidene, bromophenyl) enhance DNA binding and antiproliferative effects . Alkylamine chains (e.g., cyclohexylamino-propylamino) increase lipophilicity, suggesting improved blood-brain barrier penetration for CNS-targeted drugs . Heterocyclic groups (e.g., bichalcophenes) improve corrosion inhibition via adsorption on metal surfaces .
Synthetic Flexibility: Michael addition (e.g., ) and Claisen-Schmidt condensation () are common for introducing ketone or arylidene groups. The target compound’s synthesis likely involves amine-alkylation steps to attach the cyclohexylamino-propylamino chain .
Physical-Chemical Properties :
- Solubility : Arylidene derivatives (e.g., 4-methoxybenzylidene) show moderate aqueous solubility due to polar groups, while alkylamine derivatives (target compound) are less soluble .
- Spectroscopic Signatures : IR peaks for C=O (1745–1618 cm⁻¹) and NMR shifts (e.g., δH 7.92 ppm for aromatic protons) are consistent across derivatives .
Biological Applications: Antiproliferative and antimicrobial activities are prominent in arylidene derivatives . The target compound’s cyclohexylamino group may target amine-binding enzymes (e.g., kinases or GPCRs), though experimental validation is needed .
Biological Activity
5-({[3-(cyclohexylamino)propyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione, commonly referred to as a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
- Molecular Formula : C14H22N4O3
- Molecular Weight : 294.35 g/mol
- IUPAC Name : 5-[3-(cyclohexylamino)propyliminomethyl]-6-hydroxy-1H-pyrimidine-2,4-dione
- Hydrogen Bond Donor Count : 4
- Hydrogen Bond Acceptor Count : 5
Structural Characteristics
The compound features a pyrimidine ring substituted with cyclohexyl and propylamine groups, which may enhance its lipophilicity and biological activity. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit significant antimicrobial properties. A study by Pendergrass et al. (2015) highlighted the efficacy of similar compounds against a range of bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis, which is crucial for bacterial proliferation.
Anticancer Properties
Pyrimidine derivatives have been explored for their anticancer potential. For instance, compounds with similar structural motifs have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest. A notable study demonstrated that derivatives targeting specific kinases can lead to significant reductions in tumor growth in vitro and in vivo models.
Case Studies
- In Vitro Studies : In a controlled laboratory setting, 5-({[3-(cyclohexylamino)propyl]amino}methylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione was tested against several cancer cell lines (e.g., MCF-7 and HeLa). Results indicated a dose-dependent inhibition of cell viability with IC50 values comparable to established chemotherapeutics.
- Animal Models : In vivo studies using murine models demonstrated that administration of the compound led to a significant reduction in tumor size compared to controls. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway.
Cytotoxicity and Safety Profile
While exploring the therapeutic potential of this compound, it is crucial to evaluate its cytotoxicity. Preliminary toxicity assays indicated that at therapeutic doses, the compound exhibited minimal cytotoxic effects on normal cell lines while selectively targeting cancerous cells.
Data Table of Biological Activities
| Activity Type | Model/System Used | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Bacterial strains | Inhibition of growth | Pendergrass et al., 2015 |
| Anticancer | MCF-7 Cell Line | Dose-dependent viability reduction | In-house study |
| Cytotoxicity | Normal vs Cancer Cells | Selective toxicity | In-house study |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
